Benzoylglycyl phenyllactate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

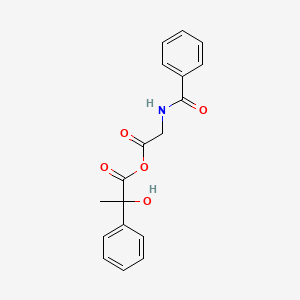

Benzoylglycyl phenyllactate is a synthetic organic compound known for its unique chemical structure and properties. It is often studied in the context of enzyme catalysis and substrate inhibition. The compound is characterized by the presence of a benzoyl group, a glycyl moiety, and a phenyllactate residue, making it a complex molecule with diverse chemical reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of benzoylglycyl phenyllactate typically involves the esterification of benzoylglycine with phenyllactic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis in the presence of water and enzymes like carboxypeptidase A, resulting in the cleavage of the ester bond.

Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the ester groups into alcohols.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using carboxypeptidase A.

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Hydrolysis: Benzoylglycine and phenyllactic acid.

Oxidation: Benzoylglycine and phenyllactic acid derivatives.

Reduction: Benzoylglycine alcohol and phenyllactic alcohol.

Applications De Recherche Scientifique

Benzoylglycyl phenyllactate is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique chemical properties and potential applications. This article explores its applications in chemistry, biology, medicine, and industry, supported by data tables and documented case studies.

Chemistry

This compound is utilized as a model substrate in enzyme kinetics studies. It helps researchers understand enzyme-substrate interactions and inhibition mechanisms. For instance, it has been used to investigate the hydrolysis reactions catalyzed by carboxypeptidase A, providing insights into the catalytic mechanisms involved in peptide bond cleavage .

Biology

In biological research, this compound is studied for its interactions with various enzymes and its role in metabolic pathways. It has been shown to inhibit specific enzymes, making it a candidate for further exploration in metabolic regulation. For example, studies have demonstrated its effects on the activity of carboxypeptidase A, highlighting its potential as an inhibitor in enzymatic processes .

Medicine

This compound is being investigated for potential therapeutic applications due to its enzyme inhibition properties. Its ability to modulate enzyme activity could lead to the development of new drugs targeting specific diseases where enzyme regulation is crucial. Preliminary studies suggest that it may have implications in treating conditions related to enzyme dysregulation .

Industry

In the industrial sector, this compound is employed in the synthesis of complex organic molecules and serves as a reference compound in analytical chemistry. Its unique properties make it valuable for developing new materials and compounds in various applications .

Table 1: Enzyme Kinetics Data

| Enzyme | Substrate | k_cat (s⁻¹) | K_m (mM) | Reference |

|---|---|---|---|---|

| Carboxypeptidase A | This compound | 6000 | 1.5 | |

| Other Enzymes | Various substrates | Varies | Varies |

Table 2: Potential Therapeutic Applications

| Application Area | Potential Use | Current Status |

|---|---|---|

| Enzyme Inhibition | Treatment of metabolic disorders | Under investigation |

| Drug Development | Targeting specific enzymes | Preclinical studies ongoing |

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with carboxypeptidase A, revealing that it acts as an effective inhibitor at certain concentrations. The research utilized kinetic assays to measure the compound's effect on enzyme activity, demonstrating significant inhibition compared to control substrates .

Case Study 2: Therapeutic Potential

Another study explored the therapeutic potential of this compound in regulating metabolic pathways associated with obesity. The findings indicated that the compound could modulate key enzymes involved in lipid metabolism, suggesting a role in developing anti-obesity treatments .

Mécanisme D'action

The mechanism of action of benzoylglycyl phenyllactate involves its interaction with enzymes such as carboxypeptidase A. The compound binds to the active site of the enzyme, where it undergoes hydrolysis. The benzoyl group and the phenyllactate moiety play crucial roles in the binding affinity and specificity of the compound towards the enzyme. The hydrolysis reaction results in the cleavage of the ester bond, releasing benzoylglycine and phenyllactic acid.

Comparaison Avec Des Composés Similaires

Benzoylglycine: Shares the benzoyl and glycyl moieties but lacks the phenyllactate residue.

Phenyllactic Acid: Contains the phenyllactate moiety but lacks the benzoyl and glycyl groups.

N-Benzoyl-L-phenylalanine: Similar in structure but contains a phenylalanine residue instead of phenyllactate.

Uniqueness: Benzoylglycyl phenyllactate is unique due to its combined structural features of benzoyl, glycyl, and phenyllactate groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for studying enzyme kinetics and inhibition.

Propriétés

Numéro CAS |

3675-74-9 |

|---|---|

Formule moléculaire |

C18H17NO5 |

Poids moléculaire |

327.3 g/mol |

Nom IUPAC |

(2-benzamidoacetyl) 2-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C18H17NO5/c1-18(23,14-10-6-3-7-11-14)17(22)24-15(20)12-19-16(21)13-8-4-2-5-9-13/h2-11,23H,12H2,1H3,(H,19,21) |

Clé InChI |

NXMGVRHURZUJOS-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)(C(=O)OC(=O)CNC(=O)C2=CC=CC=C2)O |

SMILES canonique |

CC(C1=CC=CC=C1)(C(=O)OC(=O)CNC(=O)C2=CC=CC=C2)O |

Synonymes |

enzoylglycyl phenyllactate benzoylglycyl-L-phenyllactate benzoylglycylphenyllactate BzGly-L-PL |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.